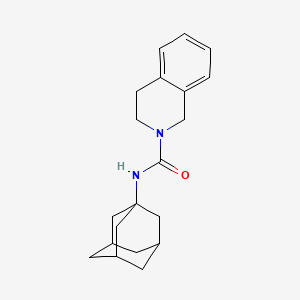

![molecular formula C22H16FN5 B4063561 3-[1-(4-氟苄基)-4-苯基-1H-咪唑-5-基]吡唑并[1,5-a]嘧啶](/img/structure/B4063561.png)

3-[1-(4-氟苄基)-4-苯基-1H-咪唑-5-基]吡唑并[1,5-a]嘧啶

描述

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted a lot of attention in material science due to their significant photophysical properties . This structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

PP derivatives have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .科学研究应用

抗惊厥活性

对吡唑并[1,5-a]嘧啶类似物的研究证明了它们的合成和抗惊厥活性的测试。虽然这些化合物在咪唑环中进行了修饰,但与它们的母体化合物相比,对大鼠最大电休克诱发的癫痫发作的活性较低,但它们独特的静电势图表明与抗惊厥活性有关,突出了它们在用于癫痫控制的药物开发中的潜力。这些发现表明对这类化合物中结构活性关系的细致理解(Kelley 等,1995)。

抗炎和镇痛活性

新型咪唑基乙酸衍生物的合成,包括用 4-氟苄基成分进行修饰,已显示出有希望的抗炎和镇痛活性。这些化合物通过对卡拉胶诱导的大鼠足爪水肿的疗效和使用白化小鼠的扭体试验的镇痛活性进行了评估。其中一些化合物表现出最大的抗炎活性,在抑制扭体方面具有显着的效率,表明它们在开发新型抗炎和镇痛药物方面的潜力(Khalifa & Abdelbaky,2008)。

抗癌活性

新型氟代取代苯并[b]吡喃化合物(包括 3-[1-(4-氟苄基)-4-苯基-1H-咪唑-5-基]吡唑并[1,5-a]嘧啶的结构基序)的合成已证明对肺癌具有抗癌活性,与参考药物 5-氟脱氧尿苷相比,其浓度较低。这些发现强调了氟代取代化合物在新型抗癌疗法开发中的潜力(Hammam 等,2005)。

作用机制

PP derivatives have shown anticancer potential and enzymatic inhibitory activity . For instance, a new set of small molecules featuring the privileged PP scaffolds were designed and synthesized as novel CDK2 targeting compounds . The most potent anti-proliferative compounds achieved enzymatic inhibitory activity against CDK2/cyclin A2 .

未来方向

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the PP core .

属性

IUPAC Name |

3-[3-[(4-fluorophenyl)methyl]-5-phenylimidazol-4-yl]pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5/c23-18-9-7-16(8-10-18)14-27-15-25-20(17-5-2-1-3-6-17)21(27)19-13-26-28-12-4-11-24-22(19)28/h1-13,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSKKUAEDKUBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CC=C(C=C3)F)C4=C5N=CC=CN5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B4063478.png)

![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063483.png)

![4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4063493.png)

![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4063496.png)

![2-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4063504.png)

![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4063508.png)

![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4063513.png)

![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4063527.png)

![methyl 1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063530.png)

![N-cyclohexyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4063565.png)

![1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4063568.png)